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Compound of Interest

3-(Dimethoxymethyl)hept-2-en-4-
Compound Name:
yne

Cat. No.: B8514072

In-Depth Technical Guide: 3-
(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-(Dimethoxymethyl)hept-2-en-4-yne. The document details its molecular
structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative,
detailed experimental protocol for its synthesis is provided, alongside a discussion of expected
spectroscopic characterization data. This guide is intended to serve as a valuable resource for
researchers in organic synthesis, medicinal chemistry, and materials science who are
interested in the applications of functionalized eneyne acetals.

Introduction

3-(Dimethoxymethyl)hept-2-en-4-yne is an organic compound featuring a conjugated eneyne
system and a dimethyl acetal functional group.[1] This unique combination of reactive moieties
makes it a potentially valuable building block in synthetic chemistry. The eneyne structure
allows for a variety of transformations, including cycloadditions and transition metal-catalyzed
reactions, while the acetal serves as a protected aldehyde, which can be deprotected under
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acidic conditions for further functionalization. This guide summarizes the known and predicted
properties of this molecule, providing a technical foundation for its use in research and
development.

Molecular Structure and ldentifiers

The structural formula and key identifiers for 3-(Dimethoxymethyl)hept-2-en-4-yne are
presented below.

Identifier Value

IUPAC Name (E)-3-(dimethoxymethyl)hept-2-en-4-yne[2]
CAS Number 55947-19-8[1]

Molecular Formula C10H1602[1]

Molecular Weight 168.23 g/mol [1]

Canonical SMILES CCC#C/C(=C\C)/C(0C)0OCI2]

InChl Key NJRUWVQBZGDQQG-RMKNXTFCSA-N[2]

Physical and Chemical Properties

A compilation of the known and computed physical and chemical properties of 3-
(Dimethoxymethyl)hept-2-en-4-yne is provided in the following tables.

Physical Properties
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Property Value Source
Appearance Colorless to pale yellow liquid [1]
Boiling Point Estimated 150-180 °C [1]
Soluble in organic solvents
Solubility (e.g., dichloromethane, ethyl
acetate); insoluble in water.[1]
XLogP3-AA 2.4 PubChem (Computed)[2]

Hydrogen Bond Donor Count 0

PubChem (Computed)[2]

Hydrogen Bond Acceptor

2 PubChem (Computed)[2]
Count
Rotatable Bond Count 4 PubChem (Computed)[2]
Exact Mass 168.115029749 Da PubChem (Computed)[2]

Topological Polar Surface Area  18.5 A2

PubChem (Computed)[2]

Chemical Properties

Property

Description

Stability

Generally stable under standard conditions. May
polymerize upon prolonged exposure to light or
heat.[1]

Reactivity

The molecule possesses two primary sites of
reactivity: the conjugated eneyne system and
the dimethyl acetal. The eneyne is susceptible
to hydrogenation, electrophilic and nucleophilic
additions, and transition metal-catalyzed
reactions.[1] The acetal is stable to basic and
nucleophilic conditions but can be hydrolyzed to
the corresponding aldehyde under acidic
conditions.

Oxidation Sensitivity

Sensitive to oxidation.[1]
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lllustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general methodologies for the
synthesis of eneyne acetals due to the absence of a specific published procedure for 3-
(Dimethoxymethyl)hept-2-en-4-yne. These should be adapted and optimized by the user.

Synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne

This synthesis can be envisioned as a two-step process: the formation of an eneynal
intermediate followed by its protection as a dimethyl acetal.

Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (lllustrative)

A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl
halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.

Step 2: Acetalization to form 3-(Dimethoxymethyl)hept-2-en-4-yne
This step involves the protection of the aldehyde functional group as a dimethyl acetal.

o Reaction: (E)-3-ethylhept-2-en-4-ynal + 2 CHsOH = 3-(Dimethoxymethyl)hept-2-en-4-yne
+ H20

e Reagents and Equipment:

[e]

(E)-3-ethylhept-2-en-4-ynal (1 equivalent)

o

Trimethyl orthoformate (3 equivalents)

[¢]

Methanol (solvent)

[¢]

p-Toluenesulfonic acid (catalytic amount)

[e]

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere

e Procedure:

o To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen
atmosphere, add trimethyl orthoformate.
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o Add a catalytic amount of p-toluenesulfonic acid to the mixture.

o Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by
TLC.

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with diethyl ether (3 x 50 mL).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 3-
(Dimethoxymethyl)hept-2-en-4-yne.

Deprotection of the Acetal

The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.

e Reagents and Equipment:

[¢]

3-(Dimethoxymethyl)hept-2-en-4-yne (1 equivalent)

[e]

Acetone/water mixture (e.g., 4:1)

o

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

[¢]

Round-bottom flask, magnetic stirrer

e Procedure:
o Dissolve 3-(Dimethoxymethyl)hept-2-en-4-yne in an acetone/water mixture.
o Add a catalytic amount of PPTS.

o Stir the mixture at room temperature until TLC analysis indicates complete consumption of
the starting material.
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o Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

o Extract the product with diethyl ether and process as described in the acetalization
workup.

Spectroscopic Characterization (Expected)

While experimental spectra for 3-(Dimethoxymethyl)hept-2-en-4-yne are not readily
available, the expected spectroscopic features can be predicted based on its functional groups.

H NMR Spectroscopy

Expected Chemical Shift

Protons Multiplicity
(ppm)

CHs (ethyl) ~1.1 Triplet

CHz (ethyl) ~2.3 Quartet

CH (vinylic) ~5.8 Triplet

CHs (methyl, on alkene) ~19 Doublet

CH (acetal) ~4.8 Singlet
OCHs (acetal) ~3.3 Singlet

3C NMR Spectroscopy
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Carbon Expected Chemical Shift (ppm)
CHs (ethyl) ~13

CH:z (ethyl) ~14

C=C (alkyne) ~ 80-90

=C-C(0)2 ~ 140

=CH ~ 115

CHs (on alkene) ~15

CH(OCHs3)2 ~ 100

OCHs ~ 53

Infrared (IR) Spectroscopy

Expected Wavenumber

Functional Group Intensity
(cm™)

C=C stretch (internal alkyne) ~ 2200 Weak to medium

C=C stretch (alkene) ~ 1650 Medium

=C-H stretch ~ 3020 Medium

C-O stretch (acetal) ~1100-1050 Strong

sp® C-H stretch ~ 2950-2850 Strong

Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion
peak (m/z = 168.23) due to the lability of the acetal.[2] Key fragmentation patterns would likely
involve the loss of a methoxy group (-OCHs) to give a stable oxonium ion, which would be a
prominent peak.

Visualizations
Synthetic Workflow

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1989/an/an9891401083/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a plausible synthetic pathway for 3-(Dimethoxymethyl)hept-
2-en-4-yne.

Acetalization Hydrolysis

Eneynal Precursor CH3OH, H+ 3-(Dimethoxymethyl)hept-2-en-4-yne H3O+ @

Click to download full resolution via product page

Caption: Plausible synthetic route and deprotection of the target compound.

Key Functional Group Reactivity

This diagram outlines the primary reactive sites of the molecule.

3-(Dimethoxymethyl)hept-2-en-4-yne

Enyne System Acetal Group

Reacts with... \Reacts with...
Hydrogenation
Electrophilic Addition Hydrolysis to Aldehyde
Nucleophilic Addition (Acid-catalyzed)
Cycloadditions

Click to download full resolution via product page

Caption: Reactivity profile of the key functional groups.

Conclusion

3-(Dimethoxymethyl)hept-2-en-4-yne is a molecule with significant potential for applications
in organic synthesis due to its unique combination of an eneyne and a protected aldehyde. This
guide provides a foundational understanding of its properties and a framework for its synthesis
and characterization. Further experimental validation of the data presented herein is
encouraged to fully explore the synthetic utility of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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